2-Chloro-6-(trifluoromethoxy)benzyl bromide
Description
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-6(10)2-1-3-7(5)14-8(11,12)13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHYTMOYGPWHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-Chloro-6-(trifluoromethoxy)toluene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-6-(trifluoromethoxy)benzyl bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-6-(trifluoromethoxy)benzyl bromide has been utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting drugs, making it a valuable building block in drug design.
Case Study : In a study focused on inhibitors of Stearoyl-CoA desaturase 1 (SCD1), 2-Chloro-6-(trifluoromethoxy)benzyl bromide was incorporated into the synthesis of novel compounds aimed at treating obesity-related disorders. The incorporation of this compound led to improved selectivity and potency against SCD1, showcasing its potential in developing therapeutic agents for metabolic diseases .
Organic Synthesis
The compound serves as a key reagent in various organic reactions, including alkylation and substitution reactions. Its reactivity allows for the introduction of functional groups that can be further modified for diverse applications.
Data Table: Reactivity Overview
| Reaction Type | Description | Example Reaction |
|---|---|---|
| Alkylation | Used to introduce alkyl groups | Alkylation with various nucleophiles |
| Substitution | Acts as a halogen source in substitution | Nucleophilic aromatic substitution |
| Coupling Reactions | Facilitates coupling with other aromatic compounds | Suzuki or Heck coupling reactions |
Fluorinated Compounds Synthesis
The trifluoromethoxy group is particularly useful in synthesizing fluorinated compounds, which are important in agrochemicals and pharmaceuticals due to their enhanced biological activity and stability.
Case Study : Research demonstrated that substituting benzyl groups with trifluoromethyl groups significantly increased the selectivity in glycosylation reactions, leading to higher yields of desired products. This highlights the utility of 2-Chloro-6-(trifluoromethoxy)benzyl bromide as a precursor for synthesizing complex fluorinated sugars .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethoxy)benzyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(Bromomethyl)-1-chloro-3-(trifluoromethoxy)benzene
- Molecular Formula : C₈H₅BrClF₃O
- Molecular Weight : 273.48 g/mol
- CAS Registry : 1261822-79-0 (Amadis Chemical) ; 886500-26-1 (Thermo Scientific)
- SMILES : ClC1=C(C(F)(F)FOC)C=CC=C1CBr
- Key Properties : A halogenated aromatic compound featuring a bromomethyl group at the ortho position relative to chlorine and a para-trifluoromethoxy substituent. Its high electrophilicity makes it valuable in Suzuki couplings, alkylation reactions, and pharmaceutical intermediates .
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The trifluoromethoxy group (CF₃O) is a strong electron-withdrawing group, enhancing electrophilicity at the benzyl position.
- Molecular Weight : The target compound’s higher molecular weight (273.48 vs. 255.03 for CF₃O analogs) suggests differences in volatility and solubility.
Biological Activity
2-Chloro-6-(trifluoromethoxy)benzyl bromide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
2-Chloro-6-(trifluoromethoxy)benzyl bromide possesses a unique molecular structure characterized by the presence of a chloro group, a trifluoromethoxy group, and a bromide. This combination of substituents contributes to its reactivity and biological activity. The compound's CAS number is 1261822-79-0, facilitating its identification in chemical databases.
Biological Activity
Antimicrobial Properties
Research indicates that 2-Chloro-6-(trifluoromethoxy)benzyl bromide exhibits notable antimicrobial activity. It is particularly effective against various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis. Studies have shown that derivatives of this compound can achieve significant whole-cell activity against both replicating and non-replicating forms of Mtb, with reported activities as low as 40 nM in aerobic conditions and 1.6 µM in anaerobic conditions .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Its ability to modulate cellular pathways involved in cancer progression makes it a candidate for further development in cancer therapy. The mechanism often involves the inhibition of specific enzymes or receptors that are critical for tumor growth .
The biological activity of 2-Chloro-6-(trifluoromethoxy)benzyl bromide is primarily attributed to its interaction with molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This interaction can lead to the modulation of enzyme activities or the disruption of cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 40 nM (aerobic) | |
| Anticancer | Various cancer cell lines | Varies by cell line |
Case Studies
- Antitubercular Activity : A study on derivatives containing the trifluoromethoxy group demonstrated enhanced activity against Mtb compared to parent compounds. These derivatives were synthesized and tested, yielding compounds with improved solubility and stability .
- Cancer Cell Line Studies : In vitro studies have shown that 2-Chloro-6-(trifluoromethoxy)benzyl bromide can inhibit proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Q & A
Q. Basic Research Focus
- ¹H/¹³C/¹⁹F NMR : Assign peaks for the benzyl group (e.g., δ ~3.7 ppm for CH₂Br), trifluoromethoxy substituent (δ ~-58 ppm in ¹⁹F NMR), and aromatic protons (δ 7.3–7.6 ppm) .
- GC-MS : Confirm molecular ion ([M]+•) and fragmentation patterns. For example, a molecular ion at m/z 271.96 aligns with the exact mass (271.955896) reported in .
- IR Spectroscopy : Identify C-Br (~550 cm⁻¹) and CF₃O stretches (~1250–1100 cm⁻¹) .
How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
Advanced Research Focus
The chloro and trifluoromethoxy groups create an electron-deficient aromatic ring, enhancing electrophilicity at the benzyl position. However, steric hindrance from the 2-chloro and 6-trifluoromethoxy substituents may slow SN2 reactions. Computational studies (DFT) are recommended to map transition states and predict regioselectivity. highlights successful Pd(0)-catalyzed C–H arylation using analogous bromides, suggesting optimized conditions (e.g., ligand choice, temperature) to mitigate steric effects .
What safety protocols are critical for handling 2-chloro-6-(trifluoromethoxy)benzyl bromide?
Q. Basic Research Focus
- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- PPE : Use nitrile gloves, goggles, and a fume hood due to lachrymatory and corrosive properties (similar to benzyl bromide derivatives in ).
- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid HBr release .
How can contradictory reaction yields in nucleophilic substitutions be resolved?
Advanced Research Focus
Yield discrepancies often arise from competing elimination or solvent effects. For example:
- By-product Formation : Trace moisture can hydrolyze the bromide to benzyl alcohol (detectable via GC-MS). Use anhydrous solvents (DMF, THF) and molecular sieves .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity, while DMSO may favor elimination. Kinetic studies under varying conditions (temperature, base strength) are advised .
What computational tools predict the compound’s behavior in multi-step syntheses?
Q. Advanced Research Focus
- DFT Calculations : Model transition states for SN2 pathways (e.g., Gaussian09 with B3LYP/6-31G* basis set) to assess activation energies .
- Molecular Dynamics (MD) : Simulate solubility parameters (XLogP3 = 3.7, ) to optimize solvent selection for crystallization .
- Docking Studies : Predict interactions in enzyme inhibition assays (e.g., for analogs in ) using AutoDock Vina .
How does the compound’s stability under acidic/basic conditions affect its utility in multi-step syntheses?
Advanced Research Focus
The trifluoromethoxy group enhances hydrolytic stability compared to methoxy analogs. However:
- Acidic Conditions : Protonation of the ether oxygen may lead to decomposition above pH < 2. Monitor via ¹⁹F NMR for CF₃OH by-products.
- Basic Conditions : Strong bases (e.g., NaOH) promote elimination to styrene derivatives. Use mild bases (K₂CO₃) in biphasic systems to minimize degradation .
What strategies mitigate racemization in chiral derivatization using this bromide?
Advanced Research Focus
Racemization risks arise during nucleophilic substitutions (e.g., with amines or thiols). Mitigation strategies include:
- Low-Temperature Reactions : Conduct substitutions at –20°C to slow inversion pathways.
- Chiral Ligands : Employ Pd catalysts with (R)-BINAP for asymmetric coupling (as in ) .
- Enzymatic Resolution : Use lipases to separate enantiomers post-synthesis .
How to correlate the compound’s spectroscopic data with its electronic structure?
Q. Advanced Research Focus
- NMR Chemical Shifts : The deshielding of aromatic protons (δ >7.3 ppm) correlates with electron-withdrawing effects of Cl and CF₃O groups. Compare with DFT-calculated shielding tensors .
- ¹⁹F NMR Coupling : The trifluoromethoxy group’s ¹⁹F signal (δ ~-58 ppm) shows splitting patterns dependent on adjacent substituents’ electronic environments .
What are the environmental implications of its degradation products?
Advanced Research Focus
Hydrolysis releases HBr and trifluoromethanol (CF₃OH), which may persist in aquatic systems. Remediation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
